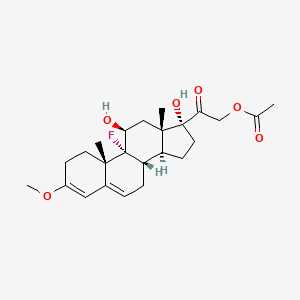
2,5-Ethyl Acetate Febuxostat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Ethyl Acetate Febuxostat is a compound that combines the properties of ethyl acetate and febuxostat. Febuxostat is a xanthine oxidase inhibitor primarily used in the treatment of chronic hyperuricemia in patients with gout . Ethyl acetate is a common ester used in various industrial applications due to its solvent properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of febuxostat involves multiple steps, starting from 4-hydroxybenzonitrile and thioacetamide. These react in hydrochloric acid solution to form 4-hydroxythiobenzamide. This intermediate then reacts with 2-chloroacetoacetic acid ethyl ester to produce 2-(4-hydroxyphenyl)-4-methylthiazol-5-carboxylic acid ethyl ester. Further reactions with hexamine in a mixed acid system of methanesulfonic acid and trifluoroacetic acid yield 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester. This compound undergoes a one-pot synthesis with hydroxylamine hydrochloride, potassium carbonate, and iso-butyl bromide in a polar protonic solvent to form 2-(3-nitrile-4-isobutoxylphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester. Finally, hydrolysis in alkaline conditions produces febuxostat .
Industrial Production Methods
Industrial production of febuxostat follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Ethyl Acetate Febuxostat undergoes various chemical reactions, including:
Oxidation: Febuxostat can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the febuxostat molecule.
Substitution: Ethyl acetate can undergo nucleophilic substitution reactions, especially in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Strong bases like sodium hydroxide and potassium carbonate facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of febuxostat can produce various oxidized metabolites, while substitution reactions involving ethyl acetate can yield different ester derivatives .
Applications De Recherche Scientifique
2,5-Ethyl Acetate Febuxostat has diverse applications in scientific research:
Mécanisme D'action
Febuxostat works by non-competitively inhibiting the molybdenum pterin center, the active site of xanthine oxidase. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting xanthine oxidase, febuxostat reduces the production of uric acid, thereby managing hyperuricemia and preventing gout attacks .
Comparaison Avec Des Composés Similaires
Similar Compounds
Allopurinol: Another xanthine oxidase inhibitor used in the treatment of gout.
Topiroxostat: A newer xanthine oxidase inhibitor with similar applications in gout management.
Uniqueness
Febuxostat is unique due to its non-purine structure, which allows it to selectively inhibit xanthine oxidase without affecting other enzymes involved in purine and pyrimidine synthesis. This selectivity reduces the risk of side effects and makes febuxostat a valuable alternative for patients intolerant to allopurinol .
Propriétés
Formule moléculaire |
C20H25NO5S |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
ethyl 2-[3-ethoxycarbonyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H25NO5S/c1-6-24-19(22)15-10-14(8-9-16(15)26-11-12(3)4)18-21-13(5)17(27-18)20(23)25-7-2/h8-10,12H,6-7,11H2,1-5H3 |
Clé InChI |
JSKGRJXDHUEKSV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC(=C1)C2=NC(=C(S2)C(=O)OCC)C)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-ethyl ester Benzenesulfonic acid](/img/structure/B13435938.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13435940.png)




![ethyl N-[2-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate](/img/structure/B13435954.png)





